molecular formula C10H13ClN2O B1365015 N-(5-Chloropyridin-2-YL)pivalamide CAS No. 86847-83-8

N-(5-Chloropyridin-2-YL)pivalamide

Cat. No. B1365015
CAS RN: 86847-83-8
M. Wt: 212.67 g/mol
InChI Key: AURRUSCTIJAPQH-UHFFFAOYSA-N
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Description

N-(5-Chloropyridin-2-YL)pivalamide, also known as NCPP, is a synthetic chemical compound with a wide range of applications in the scientific research community . NCPP is a member of the pyridinium family, and is composed of a pyridinium ring, a nitrogen atom, and a pivalic acid side chain .


Synthesis Analysis

The synthesis of NCPP involves the reaction of 2-amino-5-chloropyridine with pivaloyl chloride in the presence of a base such as triethylamine . The reaction is typically carried out in dichloromethane at 0 - 20℃ .


Molecular Structure Analysis

The molecular structure of NCPP includes a pyridinium ring, a nitrogen atom, and a pivalic acid side chain . The molecular weight of NCPP is 212.67 g/mol .


Chemical Reactions Analysis

NCPP has been used in a variety of applications in the scientific research community, such as synthesis, drug development, and biochemical and physiological studies . For instance, it has been used in the synthesis of various derivatives .


Physical And Chemical Properties Analysis

The physical and chemical properties of NCPP include a molecular weight of 212.67 g/mol . The compound is typically synthesized in dichloromethane at 0 - 20℃ .

Scientific Research Applications

Cystic Fibrosis Therapy

  • Potent S-cis-locked Bithiazole Correctors : A study by Yu et al. (2008) found that a compound similar to N-(5-Chloropyridin-2-YL)pivalamide, named 15Jf, effectively corrected defective cellular processing of the DeltaF508-CFTR protein associated with cystic fibrosis. This work highlights the potential of such compounds in treating cystic fibrosis.

Antimicrobial Activity

  • Antibacterial Evaluation : A study by Al-Romaizan (2019) explored the synthesis of various N-pivalamides and evaluated their antibacterial efficacy. Some compounds showed high inhibitory activity against bacteria like Pseudomonas aeruginosa and Bacillus subtilis.

Molecular Structure Analysis

  • Structural Characterization : Research by Atalay et al. (2016) analyzed the molecular structure of a related compound, providing insights into the conformation and bonding in such molecules.

Catalysis and Synthesis

  • Synthesis and Catalysis : A paper by Smith et al. (2013) detailed the lithiation of N-(pyridin-3-ylmethyl)pivalamide, showcasing its utility in synthesizing various derivatives.

Antioxidant and Antitumor Activity

  • Antioxidant and Antitumor Properties : A study by Yeşilkaynak et al. (2017) synthesized and characterized a related compound, investigating its antioxidant and antitumor activities.

Porous Coordination Polymers

  • Coordination Polymers : Research by Sotnik et al. (2015) involved the use of a related pivalate in the formation of coordination polymers, highlighting the potential applications in materials science.

Antidepressant and Nootropic Agents

Future Directions

NCPP has potential applications in various fields of scientific research. It has been used in drug development, biochemical and physiological studies, and in the synthesis of various derivatives . Future research may explore these applications further.

properties

IUPAC Name

N-(5-chloropyridin-2-yl)-2,2-dimethylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClN2O/c1-10(2,3)9(14)13-8-5-4-7(11)6-12-8/h4-6H,1-3H3,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AURRUSCTIJAPQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=NC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-Chloropyridin-2-YL)pivalamide

Synthesis routes and methods I

Procedure details

To 2-amino-5-chloropyridine (10.0 g, 0.078 mol) (Aldrich) and triethylamine (12 mL, 0.086 mol) in methylene chloride (200 mL), at 0° C, was added dropwise trimethylacetyl chloride in methylene chloride (15 mL). The reaction was allowed to warm to room temperature while stirring overnight. The resulting mixture was washed with water, brine, and was dried over MgSO4 and filtered. Concentration of the filtrate in vacuo provided a colorless oil (19.2 g). The oil was dissolved in hexanes and cooled causing the precipitation of a solid. The solid was collected by filtration affording the amide as a white solid (14.96 g, 90%): mp 51.4–53.4° C. 1H NMR (CDCl3/300 MHz) 8.25–8.15 (m, 2H), 8.00 (br s, 1H), 7.68–7.60 (m, 1H), 1.28 (s, 9H). Anal. Calc'd for C10H13N2OCl: C, 56.47; H, 6.16; N, 13.17 Found: C, 56.72; H, 6.34; N, 12.88.
Quantity
10 g
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reactant
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12 mL
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0 (± 1) mol
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reactant
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200 mL
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solvent
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15 mL
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solvent
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Name

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

TEA (6.78 mL, 48.6 mmol) was added to a suspension of 2-amino-5-chloropyridine (5.00 g, 38.9 mmol) in DCM (75 mL). The resulting solution was cooled to 0° C. and a solution of 2,2-dimethylpropanoyl chloride (5.74 mL, 46.7 mmol) in DCM (10.0 mL) was added dropwise over a 5 min period. The resulting mixture was allowed to stir at rt for 1 h. The reaction mixture was then transferred to a separatory funnel and washed with a saturated aqueous solution of NaHCO3. The organic solution was dried over MgSO4, filtered and concentrated. The residue was purified by column chromatography to give N-(5-chloropyridin-2-yl)-2,2-dimethylpropanamide (8.0 g, 40 mmol, 99%). LCMS (FA): m/z=215.1 (M+H).
[Compound]
Name
TEA
Quantity
6.78 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
5.74 mL
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
FJ Martinez-Sanz, R Lajarin-Cuesta… - European Journal of …, 2016 - Elsevier
The mitochondrial Na + /Ca 2+ exchanger plays an important role in the control of cytosolic Ca 2+ cycling in excitable cells, essential for the regulation of a plethora of Ca 2+ -dependent …
Number of citations: 17 www.sciencedirect.com
W Nguyen, J Jacobson, KE Jarman… - European Journal of …, 2020 - Elsevier
A persistent latent reservoir of virus in CD4 + T cells is a major barrier to cure HIV. Activating viral transcription in latently infected cells using small molecules is one strategy being …
Number of citations: 2 www.sciencedirect.com

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